2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid
CAS No.: 1094456-13-9
Cat. No.: VC2795155
Molecular Formula: C12H8N4O2S
Molecular Weight: 272.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1094456-13-9 |
---|---|
Molecular Formula | C12H8N4O2S |
Molecular Weight | 272.28 g/mol |
IUPAC Name | 2-(2-phenyltriazol-4-yl)-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C12H8N4O2S/c17-12(18)10-7-19-11(14-10)9-6-13-16(15-9)8-4-2-1-3-5-8/h1-7H,(H,17,18) |
Standard InChI Key | CCVIAGQMPFKJNE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2N=CC(=N2)C3=NC(=CS3)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)N2N=CC(=N2)C3=NC(=CS3)C(=O)O |
Introduction
Chemical Identity and Structure
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 1094456-13-9) contains multiple heterocyclic moieties that contribute to its unique chemical properties and potential biological activities. The compound has a molecular formula of C₁₂H₈N₄O₂S with a molecular weight of 272.28 g/mol .
The structural architecture of this compound features:
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A 2H-1,2,3-triazole ring with a phenyl substituent at the N-2 position
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A 1,3-thiazole ring attached at the C-4 position of the triazole
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A carboxylic acid group at the C-4 position of the thiazole ring
This molecular arrangement creates a relatively planar structure with extended conjugation through both heterocyclic systems, contributing to its stability and potential for intermolecular interactions.
Physical and Chemical Properties
Physical Properties
The compound typically appears as a crystalline solid at room temperature. While specific melting point data for this exact compound is limited in the literature, similar 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid derivatives have been reported with melting points ranging from 193-195 °C .
Table 1: Physical Properties of 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid
Property | Value |
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Physical State | Crystalline solid |
Molecular Weight | 272.28 g/mol |
Color | Not specifically reported, likely off-white to pale yellow |
Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO |
LogP (predicted) | Not specifically reported, likely between 2-3 based on similar structures |
Chemical Properties
The chemical reactivity of 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid is primarily influenced by its three key structural components:
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The carboxylic acid group, which can undergo typical carboxylic acid reactions including esterification, amidation, and salt formation
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The 1,2,3-triazole ring, which is relatively stable but can participate in certain coordination chemistry
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The thiazole ring, which possesses aromatic properties and can undergo electrophilic substitution reactions, though with reduced reactivity compared to benzene
Based on hazard data, the compound may cause skin irritation, serious eye irritation, and respiratory irritation . It has been classified under GHS as:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, with two key fragments being constructed and then joined together.
The common synthetic routes include:
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Initial formation of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid followed by thiazole ring construction
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Coupling pre-formed triazole and thiazole moieties through cross-coupling reactions
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Cycloaddition reactions to form the triazole ring with a thiazole-containing precursor
Specific Synthetic Procedures
One established route for synthesizing related compounds begins with 2-aryl-2H-1,2,3-triazole-4-carboxylic acids (1) as starting materials. In a typical procedure described in the literature, these acids are converted to 2-amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles (2-4) through reaction with thiosemicarbazide in the presence of phosphorus oxychloride .
The procedure involves:
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Refluxing 2-aryl-2H-1,2,3-triazole-4-carboxylic acid with thiosemicarbazide in phosphorus oxychloride
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Cooling and quenching with water
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Additional refluxing followed by basification with potassium hydroxide
These syntheses typically yield products with good purity (≥95%) as confirmed by spectroscopic methods .
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid.
NMR Spectroscopy
While specific NMR data for this exact compound is limited in the literature, data from related compounds provides insight into expected spectral features:
For the related 2-amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles:
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¹H-NMR typically shows a singlet at δ 8.51-8.52 ppm for the H-5 triazole proton
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Aromatic protons appear in the range of δ 7.55-7.98 ppm
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For compounds with amino groups, an exchangeable NH₂ signal appears around δ 7.60-7.61 ppm
For the thiazole component, the thiazole-H typically resonates as a singlet in the range of δ 8.20-8.37 ppm .
IR Spectroscopy
In IR spectroscopy, characteristic absorption bands would include:
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O-H stretching of the carboxylic acid group (broad band at 3300-2500 cm⁻¹)
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C=O stretching of the carboxylic acid (~1700 cm⁻¹)
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C=N stretching vibrations from both heterocyclic rings (1600-1500 cm⁻¹)
Biological Activities
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid and closely related compounds demonstrate diverse biological activities, making them significant in medicinal chemistry research.
Antimicrobial Activity
Compounds containing both 1,2,3-triazole and thiazole moieties have demonstrated significant antimicrobial properties. Research on related compounds indicates activity against various microorganisms:
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Gram-positive bacteria such as Staphylococcus aureus
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Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa
The mechanism of antimicrobial action is likely related to the ability of these heterocyclic systems to interact with biological targets through hydrogen bonding, π-stacking, and coordination with metal centers in enzymes.
Anticancer Properties
Derivatives of 1,3,4-thiadiazoles linked to 1,2,3-triazoles have shown promising anticancer activity across multiple studies. Related compounds have demonstrated:
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Cytotoxicity against human cancer cell lines including leukemia, breast cancer, and colon cancer
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Potential mechanisms involving cell cycle arrest and apoptosis induction
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Structure-activity relationships indicating the importance of substituents on both the triazole and thiazole rings
For instance, certain 1,3,4-thiadiazole derivatives showed excellent anticancer activity against human colorectal carcinoma (HCT-116) cells with IC₅₀ values in the nanomolar range .
Enzyme Inhibition
Several studies highlight the enzyme inhibitory potential of related compounds:
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Xanthine Oxidase Inhibition: 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives have shown submicromolar to nanomolar potency as xanthine oxidase inhibitors, with potential applications in treating gout and hyperuricemia .
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Focal Adhesion Kinase (FAK) Inhibition: Related 1,3,4-thiadiazole derivatives demonstrated potent FAK inhibitory activity, which correlates with their antitumor effects .
Applications in Research and Development
Medicinal Chemistry Applications
The unique structural features of 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid make it valuable in medicinal chemistry research:
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Lead Compound Development: The compound serves as a scaffold for developing novel bioactive molecules through modification of the carboxylic acid group, substitution on the phenyl ring, or functionalization of the heterocyclic rings.
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Structure-Activity Relationship Studies: Systematic modification of the structure allows researchers to establish correlations between structural features and biological activities.
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Multi-Target Drug Design: The presence of multiple pharmacophores (triazole, thiazole, carboxylic acid) makes it suitable for designing drugs that can interact with multiple biological targets.
Agricultural Applications
Thiazole-4-carboxylic acid derivatives have shown potential as plant protection agents. Related compounds have been investigated for:
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